4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a fluoro group and a methylpiperazine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to inhibit urease enzymes . Urease is an enzyme that plays a crucial role in the survival and colonization of highly pathogenic bacteria .
Mode of Action
It can be inferred from similar compounds that it may inhibit the activity of urease enzymes . This inhibition could potentially prevent the colonization and survival of certain pathogenic bacteria .
Biochemical Pathways
Based on its potential urease inhibitory activity, it can be inferred that it may affect the urea cycle, a critical biochemical pathway in nitrogen metabolism .
Result of Action
Based on its potential urease inhibitory activity, it can be inferred that it may prevent the survival and colonization of certain pathogenic bacteria .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiazole ring or the fluoro group, potentially leading to the formation of dihydrothiazole or defluorinated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the fluoro and piperazine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiazole or defluorinated derivatives.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.
Scientific Research Applications
4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Known for their antibacterial activity.
Uniqueness: 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
4-fluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZVXUCDUBCWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3S2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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